molecular formula C20H21NO4 B2970600 (Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one CAS No. 900272-18-6

(Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

Cat. No. B2970600
CAS RN: 900272-18-6
M. Wt: 339.391
InChI Key: RYTGJEDNSHDPJS-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a chemical compound with potential applications in scientific research. This compound is also known as azepanone-furanone, and it belongs to the family of benzofuranones. The unique structure of this compound makes it an attractive target for synthesis and study.

Scientific Research Applications

While specific applications for the compound “(Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one” are not directly available, we can explore the scientific research applications of benzofuran derivatives, which share a similar core structure. Benzofuran derivatives are known for their strong biological activities and have potential applications in various fields. Below is a comprehensive analysis focusing on unique applications of benzofuran derivatives:

Antitumor Activity

Benzofuran derivatives have been identified to possess significant antitumor properties . They work by inhibiting the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Some benzofuran compounds have shown promising results in preclinical studies for the treatment of leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Antibacterial Properties

These compounds exhibit antibacterial activity against a range of bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or protein function, leading to the death of the bacteria. This makes benzofuran derivatives potential candidates for developing new antibiotics .

Antioxidative Effects

Benzofuran derivatives can act as antioxidants , neutralizing free radicals that cause oxidative stress in the body. This property is beneficial in preventing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders .

Antiviral Applications

Some benzofuran derivatives have shown antiviral activities , particularly against the hepatitis C virus. They may inhibit viral replication or interfere with virus-cell binding, making them potential therapeutic agents for viral infections .

Analgesic Uses

The analgesic properties of benzofuran derivatives make them suitable for pain relief. They may modulate pain perception pathways or inflammatory responses to alleviate pain .

Kinase Inhibitor Activity

Kinase inhibitors are important in the treatment of various diseases, including cancer. Benzofuran derivatives have been found to inhibit kinase activity, which is crucial in cell signaling and can lead to the suppression of tumor growth .

Agricultural Applications

In agriculture, benzofuran derivatives can be used as growth regulators or pesticides . Their biological activity can affect plant growth or protect crops from pests and diseases .

Chemical and Pharmaceutical Intermediates

Benzofuran derivatives serve as valuable intermediates in the synthesis of complex pharmaceuticals. Their versatile structure allows for the creation of a wide range of chemical entities with potential therapeutic effects .

properties

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c22-17-8-7-15-19(23)18(12-14-6-5-11-24-14)25-20(15)16(17)13-21-9-3-1-2-4-10-21/h5-8,11-12,22H,1-4,9-10,13H2/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTGJEDNSHDPJS-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-(azepan-1-ylmethyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

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